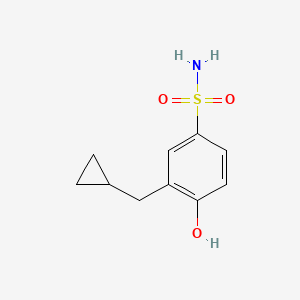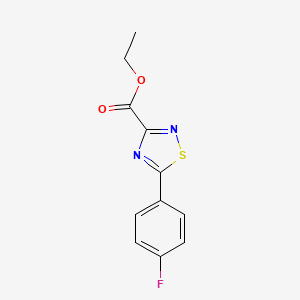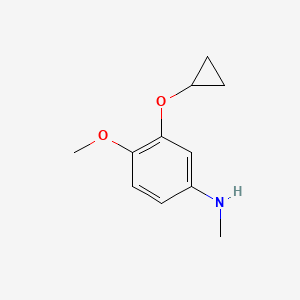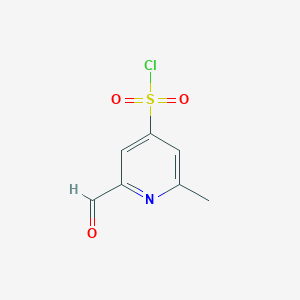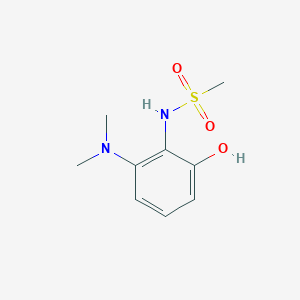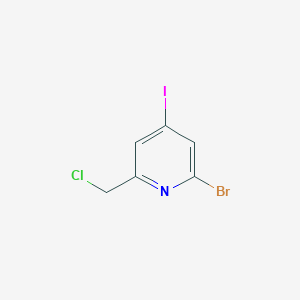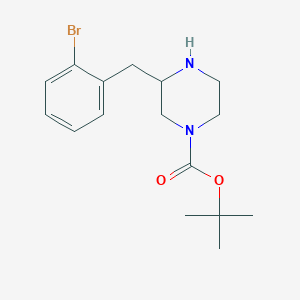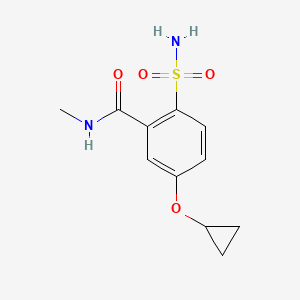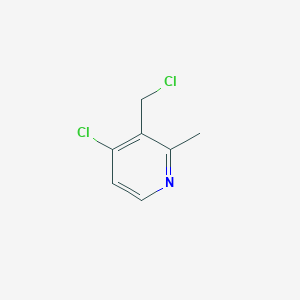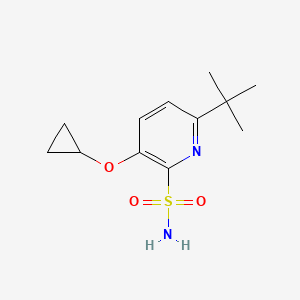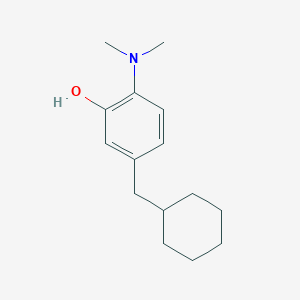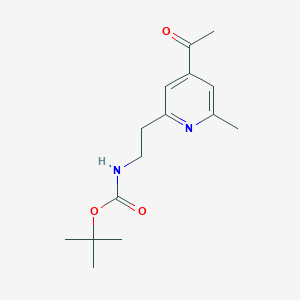
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methylpyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(4-acetyl-6-methylpyridin-2-yl)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The methylpyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylpyridinyl moiety may also interact with aromatic residues in the target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Contains a bromine atom and an oxazole ring, making it structurally distinct.
N-tert-Butyl-3-methylpyridine-2-carboxamide: Similar pyridine core but different functional groups.
Uniqueness
Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is unique due to the presence of both the acetyl and methylpyridinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
1393584-65-0 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-acetyl-6-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-12(11(2)18)9-13(17-10)6-7-16-14(19)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,19) |
Clé InChI |
XOFHKCISECJTQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


